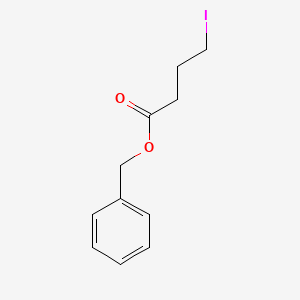

Benzyl 4-iodobutanoate

Description

Strategic Positioning as a Key Organic Synthetic Building Block and Intermediate

Benzyl (B1604629) 4-iodobutanoate serves as a critical building block in organic synthesis, primarily functioning as an alkylating agent. nih.govpharmacologyeducation.org Its utility stems from the presence of two key functional groups: the benzyl ester and the primary alkyl iodide. The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in nucleophilic substitution reactions (SN2). alevelchemistryhelp.co.uk This reactivity allows for the facile introduction of a four-carbon chain onto a variety of nucleophiles.

The benzyl ester group, on the other hand, acts as a protecting group for the carboxylic acid. It is relatively stable under various reaction conditions but can be readily removed via hydrogenolysis. This strategic combination allows chemists to perform modifications at the iodo-end of the molecule without affecting the carboxylic acid, which can then be deprotected for subsequent reactions, such as amide bond formation.

This dual functionality makes Benzyl 4-iodobutanoate a valuable intermediate in the synthesis of complex targets, including pharmaceutical ingredients and other biologically active compounds. smolecule.comopenaccessjournals.com For instance, it and related compounds are used in the synthesis of amino acid derivatives and other specialized molecules. smolecule.comehu.esresearchgate.net The ability to introduce a defined carbon spacer with a latent carboxylic acid function is a powerful tool in multi-step synthetic campaigns. numberanalytics.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 118058-69-8 |

| Molecular Formula | C₁₁H₁₃IO₂ |

| Molecular Weight | 304.12 g/mol |

| Appearance | Liquid |

| General Use | Synthetic Intermediate |

This table presents generally available data for this compound. bldpharm.com

Historical Development and Evolution of Synthetic Strategies for Related Halogenated Butanoates

The synthesis of haloalkanes, including halogenated butanoates, has been a cornerstone of organic chemistry since the 19th century. wikipedia.org Early methods focused on the conversion of readily available starting materials like alcohols and carboxylic acids into their halogenated counterparts. wikipedia.orgunacademy.com

A historically significant and foundational method for the synthesis of alkyl iodides is the Finkelstein reaction , first reported by the German chemist Hans Finkelstein in 1910. bayer.comaakash.ac.inwikipedia.org This reaction classically involves the treatment of an alkyl chloride or alkyl bromide with a solution of sodium iodide (NaI) in acetone (B3395972). wikipedia.orgbyjus.com The reaction proceeds via an SN2 mechanism. wikipedia.orgprezi.com Its success is driven by Le Châtelier's principle: sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not, causing it to precipitate and drive the equilibrium toward the formation of the alkyl iodide. aakash.ac.inwikipedia.org This method remains a highly efficient way to produce alkyl iodides, which are often more reactive and synthetically useful than their chloro or bromo analogs. aakash.ac.in

The synthetic toolbox for preparing haloalkanes has evolved considerably over the decades. ijrpr.com While the Finkelstein reaction is excellent for converting other haloalkanes, direct methods from other functional groups have also been refined:

From Alcohols : Alcohols can be converted to haloalkanes using various reagents, such as hydrogen halides (e.g., HBr, HCl), phosphorus halides (e.g., PCl₃, PBr₃), or thionyl chloride (SOCl₂). unacademy.comallen.ingeeksforgeeks.orgembibe.com The choice of reagent often depends on the substrate and desired selectivity.

From Alkenes : The addition of hydrogen halides (hydrohalogenation) or halogens across the double bond of an alkene is a fundamental method for producing haloalkanes. wikipedia.orgallen.inembibe.com

From Alkanes : Direct halogenation of alkanes can occur via free-radical pathways, typically initiated by UV light, though this method often yields a mixture of products. wikipedia.orgembibe.com

Modern Methods : More recent advancements have focused on improving efficiency, selectivity, and the use of less hazardous reagents. This includes the development of photocatalytic methods that can generate alkyl radicals from aldehydes for subsequent halogenation under mild conditions. nih.gov Furthermore, specialized reagents and catalysts have been developed to achieve specific outcomes, such as the "aromatic Finkelstein reaction," which uses copper or nickel catalysts to facilitate the challenging substitution on aromatic rings. wikipedia.org

The synthesis of the precursor molecules for this compound, such as benzyl 4-chlorobutanoate or benzyl 4-bromobutanoate, often involves the esterification of the corresponding 4-halobutanoic acid with benzyl alcohol, or the reaction of a salt with a suitable benzyl halide. chemicalbook.comtubitak.gov.trcymitquimica.com These chloro and bromo esters can then be efficiently converted to the more reactive iodo derivative via the Finkelstein reaction.

Table 2: Relative Reactivity of Alkyl Halides in SN2 Reactions

| Alkyl Halide (R-X) | Leaving Group | Relative Rate of Reaction |

|---|---|---|

| R-F | F⁻ | ~1 |

| R-Cl | Cl⁻ | ~200 |

| R-Br | Br⁻ | ~10,000 |

| R-I | I⁻ | ~30,000 |

This table provides a generalized comparison of leaving group ability in SN2 reactions. The C-I bond is the weakest among the carbon-halogen bonds, making iodide the best leaving group and iodoalkanes the most reactive in this type of substitution. alevelchemistryhelp.co.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-iodobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSFZJSXINYTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Benzyl 4 Iodobutanoate and Its Analogs

Esterification and Functional Group Interconversion Pathways

These routes represent the most direct and classical approaches to synthesizing Benzyl (B1604629) 4-iodobutanoate and similar structures. They rely on well-established reactions such as the esterification of a carboxylic acid or the ring-opening of a lactone followed by functional group manipulation.

A primary and straightforward method for preparing Benzyl 4-iodobutanoate is through the direct benzylation of 4-iodobutanoic acid. This esterification can be accomplished using several standard protocols. One common approach involves the reaction of the iodo-carboxylic acid with benzyl bromide in the presence of a base. scielo.br For instance, using anhydrous potassium carbonate in dry acetone (B3395972) facilitates the formation of the benzyl ester. scielo.br

Another widely used method employs the reaction of a carboxylate anion with an alkyl halide. arkat-usa.org In this case, 4-iodobutanoic acid can be deprotonated with a mild base like sodium bicarbonate, and the resulting carboxylate salt is then reacted with benzyl bromide to yield the target ester. arkat-usa.org This method is valued for its simplicity and the use of inexpensive reagents. arkat-usa.org Alternatively, benzyl chloride can be reacted with the carboxylic acid, sometimes in the presence of a catalyst such as a quaternary ammonium (B1175870) salt, to form the benzyl ester. google.com

Table 1: Benzylation of Carboxylic Acid Precursors

| Benzylating Agent | Base/Catalyst | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | Acetone | ~70% | scielo.br |

| Benzyl bromide | NaHCO₃ | DMF/1,4-dioxane | High | arkat-usa.org |

| Benzyl chloride | Quaternary Ammonium Salt | Not Specified | Good | google.com |

An alternative synthetic strategy begins with γ-butyrolactone, a readily available cyclic ester. nih.gov This pathway involves the nucleophilic ring-opening of the lactone. While direct cleavage with an iodide source to form the 4-iodobutanoate ester in one step is challenging, a common two-step process is employed. First, the lactone is opened under basic or acidic conditions to generate 4-hydroxybutanoic acid or its salt. This intermediate is then subjected to halogenation to replace the hydroxyl group with iodine, followed by benzylation as described previously. More efficiently, the 4-hydroxybutanoic acid can be first esterified with benzyl alcohol and then the hydroxyl group of the resulting benzyl 4-hydroxybutanoate (B1227057) is converted to iodide using a suitable iodinating agent. This sequence avoids potential side reactions associated with the free carboxylic acid during halogenation.

Advanced Catalytic and Reagent-Based Approaches

Modern synthetic chemistry seeks to improve efficiency, selectivity, and environmental friendliness through the use of advanced catalysts and reagents. In the context of this compound synthesis, these approaches can be applied to the key esterification step.

Catalytic methods for benzyl ester synthesis often focus on replacing traditional acid catalysts like sulfuric acid, which can cause side reactions and environmental issues. researchgate.net Heteropoly compounds, such as Waugh-type polyoxometalates supported on materials like diatomite, have been shown to be highly active and reusable catalysts for the esterification of benzyl alcohol with carboxylic acids, leading to high yields of benzyl esters. researchgate.net Other catalytic systems, such as those based on palladium, have been developed for the selective oxidation of benzyl alcohol, which can be a precursor step in certain synthetic routes. mdpi.com Furthermore, the use of phase-transfer catalysts, like quaternary ammonium salts, can enhance the reaction rate between a carboxylic acid and benzyl chloride under mild conditions. google.com These advanced methods offer greener and more efficient alternatives to classical synthetic protocols.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-3-iodopropanoate |

| Benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-4-iodobutanoate |

| Benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-5-iodopentanoate |

| Benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-6-iodohexanoate |

| 4-iodobutanoic acid |

| Benzyl bromide |

| Potassium carbonate |

| Sodium bicarbonate |

| Benzyl chloride |

| γ-butyrolactone |

| 4-hydroxybutanoic acid |

| Benzyl alcohol |

| Benzyl 4-hydroxybutanoate |

| L-glutamic acid |

| N-Boc-L-glutamic acid γ-benzyl ester |

| Benzyl acetate |

| Sulfuric acid |

Metal-Mediated Transformations (e.g., Zinc Insertion)

The formation of organozinc reagents through the direct insertion of zinc into carbon-iodine bonds is a powerful method in organic synthesis. organic-chemistry.org This approach generates valuable intermediates that can participate in various coupling reactions. The synthesis of functionalized organozinc compounds is often facilitated by the presence of activating agents like lithium chloride (LiCl), which can significantly improve reaction rates and yields. organic-chemistry.orgnih.gov

For the synthesis of a precursor to this compound, one could envision the reaction of a γ-butyrolactone derivative with an appropriate iodinating agent, followed by the formation of an organozinc reagent. A more direct application involves the use of zinc insertion into an iodo-ester. For instance, functionalized aryl and alkylzinc reagents can be prepared from the corresponding iodides or bromides. organic-chemistry.org The process typically involves activating zinc powder, often with reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride, in a suitable solvent such as tetrahydrofuran (B95107) (THF). organic-chemistry.orgresearchgate.net The presence of LiCl is known to solubilize the initially formed organozinc species from the metal surface, thereby promoting the reaction. nih.gov

While direct synthesis of this compound via this method is not extensively detailed, the principles can be applied. An analogous reaction would involve the insertion of activated zinc into an iodo-ester, creating a zinc-based nucleophile that could then be used in subsequent reactions. The general utility of this method is demonstrated by the successful synthesis of various functionalized organozinc compounds that are compatible with ester groups. organic-chemistry.orgumich.edu

Table 1: Conditions for Zinc Insertion into Organic Halides

| Organic Halide | Activating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Aryl Iodides | LiCl | THF | 25-50 | High |

| Alkyl Bromides | LiCl | THF | 25-50 | High |

| Functionalized Aryl Iodides | None specified | DMF or DMAC | 25-55 | Fair to Good |

Utilization of Halogenating Reagents (e.g., CTMS/KI)

The conversion of alcohols or other halides into alkyl iodides is a fundamental transformation in organic chemistry. A common method for achieving this is the Finkelstein reaction, where an alkyl chloride or bromide is treated with an iodide salt, such as potassium iodide (KI), in a solvent like acetone.

For the synthesis of this compound, a precursor such as benzyl 4-chlorobutanoate or benzyl 4-bromobutanoate could be converted to the desired iodo compound using this approach. The use of potassium iodide is often catalyzed or enhanced by various additives. researchgate.netkirj.ee For instance, KI catalysis has been shown to significantly accelerate the alkylation of protected hydrazines with less reactive halides by generating the more reactive alkyl iodide in situ. researchgate.netkirj.ee

A specific reagent system for iodination involves the combination of chlorotrimethylsilane (B32843) (CTMS) and a source of iodide like KI or NaI. This system can be used for the conversion of alcohols to alkyl iodides. While not directly applied to this compound in the provided context, the methodology is broadly applicable. The reaction of an alcohol with CTMS forms a trimethylsilyl ether, which is then nucleophilically attacked by the iodide ion to yield the alkyl iodide.

The effectiveness of KI as a catalyst or reagent is highlighted in various transformations, including the synthesis of benzyl phosphonates where a KI/K2CO3 system in PEG-400 provides excellent yields at room temperature. frontiersin.org This demonstrates the utility of iodide salts in promoting nucleophilic substitution reactions to form carbon-heteroatom bonds.

Base-Catalyzed Alkylation Reactions (e.g., K2CO3)

Base-catalyzed alkylation is a widely used and efficient method for the synthesis of esters. This typically involves the reaction of a carboxylate salt with an alkyl halide. For the synthesis of this compound, this would entail the reaction of 4-iodobutanoic acid with benzyl bromide or benzyl chloride in the presence of a base.

Potassium carbonate (K2CO3) is a versatile and commonly employed base for such reactions due to its mildness, low cost, and ease of handling. scielo.brpnu.ac.ir The reaction proceeds by deprotonating the carboxylic acid to form the potassium carboxylate, which then acts as a nucleophile to displace the halide from the benzyl halide.

The synthesis of a related compound, benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, was successfully achieved with a 70% yield by reacting the corresponding iodo-carboxylic acid with benzyl bromide in dry acetone, using anhydrous potassium carbonate as the base. scielo.br This demonstrates the direct applicability of this method for synthesizing complex benzyl esters containing an iodine atom.

The choice of solvent is critical for the success of these reactions. Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) (CH3CN) are often preferred as they effectively dissolve the reactants and facilitate the nucleophilic substitution. scielo.brpnu.ac.irrsc.org In some cases, phase-transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) are used alongside K2CO3 to enhance the reaction rate and yield, particularly in biphasic systems. pnu.ac.irnih.gov

Table 2: K2CO3-Catalyzed Benzylation of Carboxylic Acids

| Carboxylic Acid | Alkylating Agent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodo-carboxylic acid (17) | Benzyl bromide | Dry Acetone | Stirred overnight | 70 | scielo.br |

| Orsellinic acid (6) | Benzyl bromide | Dry Acetone | Reflux, 7 h | 42 (dibenzoate), 58 (tribenzoate) | scielo.br |

| Phenol | Benzyl bromide | Acetone | Reflux, overnight | 39 | rsc.org |

Optimization of Reaction Conditions for Enhanced Efficiency and Yields

Optimizing reaction parameters such as solvent, temperature, catalyst, and reagent stoichiometry is essential for maximizing the yield and efficiency of synthetic transformations.

For base-catalyzed esterifications using K2CO3, the choice of solvent has a significant impact. Studies on the acylation of alcohols have shown that polar aprotic solvents such as DMSO, DMF, and CH3CN generally provide better results than nonpolar solvents like toluene (B28343). pnu.ac.ir For the synthesis of benzyl acetate, the combination of K2CO3 in DMSO was found to be optimal. pnu.ac.ir Temperature also plays a crucial role; while many K2CO3-catalyzed reactions proceed well at room temperature or under gentle reflux, the optimal temperature must be determined empirically for each specific transformation. scielo.brpnu.ac.ir

In the context of iodination reactions, optimization of the solvent and the amount of reagents is key. For the iodination of benzyl alcohol, dichloromethane (B109758) was identified as the most effective solvent. researchgate.net

For metal-mediated reactions, the activation of the metal is a critical step. For zinc insertion, the use of LiCl in THF has been established as a highly efficient protocol, enabling reactions to proceed at room temperature and accommodating a wide range of functional groups. organic-chemistry.org The choice of solvent can also be determinative; for less reactive aryl iodides, polar aprotic solvents like DMF or DMAC may be necessary to facilitate zinc insertion. umich.edu

The systematic variation of these parameters allows for the development of robust and high-yielding synthetic protocols for this compound and its analogs.

Table 3: Optimization Parameters for Related Reactions

| Reaction Type | Parameter Optimized | Optimal Condition | Observation |

|---|---|---|---|

| K2CO3-catalyzed acylation | Solvent | DMSO | Polar aprotic solvents gave higher yields. pnu.ac.ir |

| Iodination of benzyl alcohol | Solvent | Dichloromethane | Found to be the best solvent for the transformation. researchgate.net |

| Zinc insertion | Additive | LiCl | Significantly enhances reaction rate and yield. organic-chemistry.org |

| Zinc insertion | Solvent | DMF/DMAC | Effective for less reactive aryl iodides. umich.edu |

Iii. Reactivity, Transformations, and Mechanistic Insights of Benzyl 4 Iodobutanoate

Carbon-Carbon Bond Forming Reactions

The presence of an iodo group makes Benzyl (B1604629) 4-iodobutanoate an excellent substrate for a variety of cross-coupling reactions, which are fundamental for the construction of complex molecular frameworks.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Benzyl 4-iodobutanoate, as an alkyl iodide, can participate in several of these transformations.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org While traditionally used for sp²-hybridized carbons, adaptations for sp³-hybridized halides are known. The reaction is typically carried out under mild conditions, often at room temperature, in the presence of a base such as an amine. wikipedia.org

The general mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org The palladium cycle includes oxidative addition of the halide to the Pd(0) species, followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the coupled product. libretexts.org Copper-free versions of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov Given its structure, this compound would be a suitable substrate for coupling with various terminal alkynes to generate substituted benzyl esters containing an alkyne moiety.

Table 1: General Conditions for Sonogashira Coupling

| Component | Example | Purpose |

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Forms the new C-C bond |

| Co-catalyst | CuI | Facilitates alkyne activation |

| Base | Amine (e.g., Et₃N, piperidine) | Neutralizes HX byproduct |

| Solvent | THF, DMF | Solubilizes reactants |

Beyond the Sonogashira coupling, this compound can participate in other significant palladium-catalyzed reactions.

Heck Reaction: This reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgthermofisher.com The process is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The reaction tolerates a wide variety of functional groups. thermofisher.com While typically applied to aryl and vinyl halides, the use of benzyl halides has also been reported. nih.gov The mechanism involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Stille Reaction: The Stille reaction involves the coupling of an organotin compound with an sp²-hybridized organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Benzyl halides can be used as coupling partners in Stille reactions. libretexts.org

Suzuki Reaction: One of the most widely used cross-coupling reactions, the Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govnih.gov It is valued for its mild reaction conditions, the low toxicity of the boron reagents, and the ease of byproduct removal. nih.gov The palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates is an effective method for creating diarylmethane structures. nih.gov

Table 2: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Features |

| Heck Reaction | Alkene | Forms substituted alkenes; tolerates many functional groups. wikipedia.orgthermofisher.com |

| Stille Reaction | Organostannane | Versatile C-C bond formation; stable but toxic reagents. organic-chemistry.orgwikipedia.org |

| Suzuki Reaction | Organoboron compound | Mild conditions; low toxicity of reagents; widely applicable. nih.govnih.gov |

The carbon-iodine bond in this compound is susceptible to nucleophilic attack. As a primary alkyl iodide, it can undergo SN2 reactions with a variety of nucleophiles. The benzylic position also influences reactivity, as benzylic halides are known to react via both SN1 and SN2 pathways, depending on the conditions and the nucleophile. khanacademy.orgstackexchange.com The stability of the intermediate benzylic carbocation favors the SN1 pathway, particularly with weak nucleophiles in polar protic solvents. stackexchange.comlibretexts.org

In the context of alkylation, this compound can serve as an alkylating agent. For instance, in reactions analogous to the copper-catalyzed α-alkylation of aryl acetonitriles, the benzyl group could potentially be transferred to a nucleophilic carbon, although the primary iodide is the more likely site of reaction under standard nucleophilic substitution conditions. eie.grnih.gov The direct nucleophilic substitution of benzylic alcohols, catalyzed by molecular iodine, with various carbon and oxygen nucleophiles highlights the utility of benzylic systems in forming new bonds. researchgate.net

Homologation reactions, which extend a carbon chain by a single methylene (B1212753) unit, can be achieved using diazo compounds. A recently developed method involves the formal insertion of a diazo compound into the C(sp²)–C(sp³) bond of electron-rich benzyl bromide derivatives, catalyzed by a Lewis acid like SnBr₄. nih.gov This reaction proceeds through the formation of a stabilized benzylic carbocation, which then reacts with the diazo compound, leading to a rearranged product with a newly formed benzylic quaternary center. nih.gov Given its benzylic structure, this compound could potentially undergo similar transformations, providing a route to more complex ester derivatives.

Table 3: Lewis Acid-Catalyzed Homologation of Benzyl Halides with Diazo Compounds

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product Feature |

| Benzyl Halide | Diazo Compound | Lewis Acid (e.g., SnBr₄) | Phenonium ion | Benzylic quaternary center |

Palladium-Catalyzed Cross-Coupling Methodologies

Radical Chemistry and Benzylic Position Reactivity

The benzylic position in this compound is particularly reactive towards radical intermediates due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org The unpaired electron can be delocalized into the π-system of the aromatic ring, significantly lowering the energy of the intermediate. libretexts.orglibretexts.org

A classic example of this reactivity is the free-radical bromination of alkylbenzenes at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. libretexts.org This reaction is highly selective for the benzylic carbon. Although this compound already contains a benzyl group, further functionalization at the benzylic CH₂ group via radical pathways is a plausible transformation, potentially leading to the introduction of other functional groups or the formation of benzylic dimers. The benzylic position's reactivity is a key feature that can be exploited for further synthetic modifications. chemistrysteps.com

Investigations into Homolytic Cleavage Processes

The reactivity of compounds like this compound is significantly influenced by homolytic cleavage, a process where a chemical bond breaks, leaving each fragment with one of the originally bonded electrons. In molecules containing both a benzylic position and an alkyl iodide, two primary sites are susceptible to such cleavage: the benzylic C-H bond and the C-I bond.

The direct generation of a benzyl radical through the homolytic cleavage of a benzylic C–H bond is a well-documented process. researchgate.netrsc.org This cleavage is facilitated by the relative weakness of the benzylic C-H bond, which is a consequence of the resonance stabilization of the resulting benzyl radical. libretexts.org The unpaired electron in the benzyl radical can be delocalized over the π-system of the aromatic ring, significantly increasing its stability compared to simple alkyl radicals. chemistrysteps.com This inherent stability makes the benzylic hydrogens susceptible to abstraction by radical initiators, a key step in many radical reactions. researchgate.netrsc.org For instance, visible-light-promoted reactions can induce the homolytic cleavage of O-α-sp3 C–H bonds in related alkyl benzyl ethers, proceeding through a radical chain mechanism. figshare.com

Similarly, the carbon-iodine bond in the 4-iodobutanoate moiety is also prone to homolytic cleavage. Alkyl iodides are known to undergo homolysis to generate alkyl radicals. This process can be initiated thermally, photochemically, or through radical initiators. The resulting 4-(benzyloxycarbonyl)propyl radical can then participate in various subsequent reactions. The relative ease of cleavage of the benzylic C-H versus the C-I bond would depend on the specific reaction conditions, including the nature of the radical initiator and the energy input (thermal or photochemical).

Benzylic Functionalization Strategies (e.g., Bromination)

The benzylic carbon in this compound is a prime site for functionalization due to the enhanced stability of benzylic radical and cationic intermediates. chemistrysteps.com Benzylic bromination is a classic example of such a transformation, typically proceeding via a free-radical chain mechanism. libretexts.orgmasterorganicchemistry.com

This reaction, often referred to as the Wohl-Ziegler reaction, commonly employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as heat or light. masterorganicchemistry.com NBS serves to provide a low, constant concentration of bromine (Br₂) and bromine radicals (Br•). libretexts.orgchemistrysteps.com The mechanism involves three key stages:

Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates the initial radical species. chemistrysteps.com

Propagation: A bromine radical abstracts a benzylic hydrogen from the substrate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.com This benzylic radical is significantly more stable than other potential alkyl radicals, ensuring high regioselectivity for the benzylic position. chemistrysteps.com The HBr then reacts with NBS to produce a molecule of Br₂. The benzylic radical subsequently reacts with Br₂ to form the benzyl bromide product and a new bromine radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine with each other.

The selectivity for the benzylic position is a key feature of this reaction, as the C-H bonds at this position are weaker than other alkyl C-H bonds due to the aforementioned radical stabilization. masterorganicchemistry.com This strategy allows for the specific introduction of a bromine atom at the carbon adjacent to the aromatic ring, transforming this compound into Benzyl 4-iodo- (bromophenyl)methanoate, a versatile intermediate for further synthesis.

Mechanistic Studies through Computational and Spectroscopic Approaches

Density Functional Theory (DFT) Calculations

DFT calculations are highly effective for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. researchgate.net This analysis is crucial for determining the feasibility and selectivity of a given transformation. pku.edu.cn For instance, in studies of gold-catalyzed benzylation reactions involving benzyl bromides, DFT was used to explore the plausibility of an intermolecular SN2-type reaction pathway. researchgate.net Such calculations can determine the energy profile, helping to confirm the most likely mechanistic route.

In the context of this compound, DFT could be employed to compare the energy barriers for different competing reactions, such as radical abstraction at the benzylic position versus reactions involving the iodobutyl chain. By calculating the energies of the transition states for benzylic hydrogen abstraction and C-I bond cleavage, one could predict which process is kinetically favored under specific conditions. These computational models can rationalize experimental observations and guide the design of new synthetic strategies. researchgate.net

DFT calculations can predict a range of molecular properties that are directly related to chemical reactivity. mdpi.com Key among these are the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). scirp.orgiucr.org

The MEP provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen and the iodine atom, indicating sites susceptible to electrophilic attack, while regions of positive potential would highlight sites prone to nucleophilic attack.

The HOMO-LUMO energy gap is another critical parameter, as a smaller gap generally implies higher reactivity. iucr.org Furthermore, Natural Population Analysis can reveal the charge distribution at an atomic level, quantifying which atoms are the most electron-rich or electron-poor. In a study on a related S-benzyl dithiocarbazate compound, DFT calculations predicted the most negative charges to reside on nitrogen atoms, identifying them as key reactive sites. A similar analysis on this compound would provide a quantitative basis for predicting its behavior in polar reactions.

| Property | Significance | Example Finding on Related Structures | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | For benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the calculated gap is 4.0319 eV. | iucr.org |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | In S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate, negative potential regions are located on nitrogen, sulfur, and chlorine atoms. | |

| Natural Population Analysis (NPA) | Calculates the charge distribution on each atom. | In S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate, the most negative charges reside on the N7 and N28 atoms. |

X-ray Crystallographic Studies of Related Systems

Studies on various benzyl esters and butanoate derivatives reveal key structural features. For example, the crystal structure of the benzyl ester of proline hydrochloride confirmed the molecular conformation and provided precise interionic distances. iucr.org Similarly, crystallographic analysis of methoxy (B1213986) derivatives of benzyl bromide has detailed the molecular packing and orientation within the unit cell. cambridge.org The structure of copper(II) butanoate shows a "paddle-wheel" arrangement, illustrating how the butanoate chain coordinates with metal centers. researchgate.net

These studies collectively suggest that the benzyl group (C₆H₅CH₂–) and the butanoate ester moiety (–O–C(=O)–(CH₂)₃–) have well-defined and predictable geometries. The phenyl ring is planar, and the ester group also tends to be planar. The flexibility in a molecule like this compound would arise from rotation around the single bonds, particularly the C-C bonds of the butanoate chain and the C-O bond of the ester linkage. This structural information is invaluable for understanding intermolecular interactions in the solid state and for validating the results of computational models. iucr.org

| Compound | Space Group | Unit Cell Parameters | Key Structural Feature | Reference |

|---|---|---|---|---|

| Benzyl ester of proline hydrochloride | P2₁2₁2₁ | a = 12.379 Å, b = 11.478 Å, c = 8.711 Å | Determination of absolute configuration and molecular conformation. | iucr.org |

| 3,4,5-Trimethoxybenzyl bromide | P2₁/c | a = 16.52 Å, b = 5.31 Å, c = 12.66 Å, β = 103.29° | Structure determined from powder X-ray diffraction data. | cambridge.org |

| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one | P2₁/n | a = 9.8918 Å, b = 30.6042 Å, c = 12.3878 Å, β = 92.426° | Piperidine ring adopts a chair conformation with equatorial substituents. | researchgate.net |

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.org This is achieved by replacing an atom in a reactant molecule with one of its isotopes, which can then be tracked in the products using methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org While specific isotopic labeling studies exclusively focused on this compound are not extensively detailed in the literature, the principles of this methodology can be applied to understand its reactivity.

Hypothetical isotopic labeling experiments can be designed to elucidate the mechanisms of key transformations involving this compound. For instance, to investigate the mechanism of ester hydrolysis, the carbonyl oxygen could be labeled with Oxygen-18 (¹⁸O). The position of the ¹⁸O label in the resulting 4-iodobutanoic acid and benzyl alcohol products would determine whether the reaction proceeds through acyl-oxygen cleavage or alkyl-oxygen cleavage.

Similarly, deuterium (B1214612) (²H) labeling could be employed to study the mechanism of deprotection via catalytic hydrogenolysis. By synthesizing Benzyl-d₂ 4-iodobutanoate (where the two benzylic hydrogens are replaced with deuterium), a kinetic isotope effect (KIE) could be measured. nih.gov A significant KIE would suggest that the cleavage of the benzylic C-H bond is a rate-determining step in the reaction mechanism. Such studies, common in enzymology and reaction mechanism analysis, are crucial for understanding the intricate details of chemical transformations. nih.govnih.gov

| Hypothetical Experiment | Isotope Used | Reaction Studied | Potential Mechanistic Insight |

|---|---|---|---|

| Hydrolysis of this compound labeled at the carbonyl oxygen | Oxygen-18 (¹⁸O) | Ester Hydrolysis | Determination of acyl-oxygen vs. alkyl-oxygen bond cleavage pathway. |

| Hydrogenolysis of Benzyl-d₂ 4-iodobutanoate | Deuterium (²H) | Catalytic Hydrogenolysis (Deprotection) | Measurement of a Kinetic Isotope Effect (KIE) to determine if C-H bond breaking is rate-limiting. |

| Nucleophilic substitution with a labeled nucleophile | Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) | SN2 Displacement of Iodide | Confirmation of the reaction pathway and structure of the resulting product. |

Functional Group Interconversions and Deprotection Strategies

The structure of this compound contains two primary functional groups amenable to further transformation: the primary alkyl iodide and the benzyl ester. These groups can be selectively manipulated to synthesize a variety of other compounds.

Functional Group Interconversions:

The primary iodide is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of various functional groups. For example, reaction with sodium cyanide can introduce a nitrile group, while reaction with sodium azide (B81097) yields an azido (B1232118) derivative. vanderbilt.edu The ester moiety can also be transformed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, cleaving the acyl-oxygen bond in the process. imperial.ac.uk

| Target Functional Group | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Nitrile | Sodium Cyanide (NaCN) | Benzyl 5-cyanobutanoate | SN2 Nucleophilic Substitution |

| Azide | Sodium Azide (NaN₃) | Benzyl 4-azidobutanoate | SN2 Nucleophilic Substitution |

| Primary Alcohol (from ester) | Lithium Aluminum Hydride (LiAlH₄) | 4-Iodo-1-butanol and Benzyl Alcohol | Reduction |

Deprotection Strategies:

The benzyl group is frequently used as a protecting group for carboxylic acids due to its relative stability and the various methods available for its removal. The process of cleaving the benzyl ester to liberate the free carboxylic acid is a key strategic step in multi-step synthesis.

Catalytic Hydrogenolysis : This is the most common method for benzyl group removal. dal.ca It involves reacting the benzyl ester with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean and proceeds under neutral conditions, yielding 4-iodobutanoic acid and toluene (B28343) as a byproduct. imperial.ac.ukorganic-chemistry.org A key limitation is its incompatibility with other reducible functional groups, such as alkenes or alkynes, which would also be hydrogenated. dal.ca

Lewis Acid-Mediated Cleavage : Certain Lewis acids can effect the cleavage of benzyl esters. Tin(IV) chloride (SnCl₄), for example, has been shown to selectively cleave benzyl esters, leaving other protecting groups like benzyl ethers and various amides intact. dal.ca This method provides a valuable orthogonal strategy when hydrogenolysis is not feasible.

Oxidative Deprotection : Milder, oxidative methods have been developed as an alternative to harsh reduction processes. nih.gov For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of benzyl ethers, often facilitated by photoirradiation. organic-chemistry.orgnih.gov While less common for benzyl esters, this approach highlights the ongoing development of mild and selective deprotection protocols.

| Deprotection Method | Key Reagents | Products | Key Features |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | 4-Iodobutanoic acid, Toluene | Mild, neutral conditions; widely used but incompatible with reducible groups. dal.ca |

| Lewis Acid-Mediated Cleavage | Tin(IV) Chloride (SnCl₄) | 4-Iodobutanoic acid | Offers chemoselectivity; avoids use of H₂ gas. dal.ca |

| Oxidative Deprotection | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 4-Iodobutanoic acid | A mild oxidative alternative to reductive cleavage. nih.gov |

Iv. Research Applications of Benzyl 4 Iodobutanoate in Complex Organic Synthesis

Role in the Total Synthesis of Natural Products and Derivatives

While Benzyl (B1604629) 4-iodobutanoate possesses reactive functionalities that are valuable in organic synthesis, specific examples of its direct application in the total synthesis of natural products are not extensively documented in readily available scientific literature. However, its potential as a building block can be inferred from the use of similar iodo-esters in the construction of complex molecular frameworks. The strategic placement of the iodide allows for the introduction of a four-carbon chain via alkylation, a common motif in many natural products. The benzyl ester provides a robust protecting group that can be removed under mild hydrogenolysis conditions in the later stages of a synthesis, preserving sensitive functional groups elsewhere in the molecule.

Utility in the Construction of Biologically Significant Scaffolds

The reactivity profile of Benzyl 4-iodobutanoate makes it a suitable candidate for the synthesis of various biologically significant scaffolds.

Information regarding the specific use of this compound in the synthesis of precursors for deoxypyridinoline (B1589748) is not prominently available in the scientific literature. The synthesis of such complex amino acids typically involves multi-step sequences where a four-carbon electrophile could be employed, suggesting a potential, though not explicitly documented, application for this reagent.

The chemical synthesis of collagen cross-link intermediates is a complex field. While various synthetic strategies are employed to construct these intricate structures, the direct application of this compound as a key building block is not specifically detailed in accessible research.

This compound is a valuable building block in the synthesis of analogs of complex antibiotics such as Kibdelomycin and Amycolamicin. While some synthetic routes toward the decalin core of these antibiotics have utilized the analogous ethyl 4-iodobutanoate, the benzyl ester offers specific advantages. nih.gov The benzyl group can be removed under neutral conditions via hydrogenolysis, which is often compatible with a wider range of functional groups than the basic or acidic hydrolysis required for ethyl esters.

In a representative synthetic approach, the butanoate chain is introduced via alkylation of a nucleophile, leveraging the reactivity of the primary iodide. This four-carbon unit becomes an integral part of the intricate framework of the antibiotic analog. The benzyl ester remains intact throughout several synthetic steps, protecting the carboxylic acid functionality until a late-stage deprotection is desired.

Table 1: Comparison of Ethyl and this compound in Antibiotic Synthesis

| Feature | Ethyl 4-iodobutanoate | This compound |

|---|---|---|

| Alkylating Agent | Primary iodide | Primary iodide |

| Ester Protecting Group | Ethyl | Benzyl |

| Deprotection Conditions | Saponification (e.g., LiOH, NaOH) or acidic hydrolysis | Hydrogenolysis (e.g., H₂, Pd/C) |

| Compatibility | Sensitive to strong base/acid | Compatible with a broader range of functional groups |

This strategic use of this compound allows for the construction of complex molecular architectures required for potent antibiotic activity.

The synthesis of statin side chains often involves the creation of a dihydroxy acid or lactone moiety. While a variety of synthetic methods, including enzymatic and asymmetric chemical approaches, have been developed for this purpose, the use of this compound as a key precursor is not a commonly reported strategy in the available literature.

V. Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of Benzyl (B1604629) 4-iodobutanoate.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The expected ¹H NMR spectrum of Benzyl 4-iodobutanoate would exhibit distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the 4-iodobutanoate chain.

The protons of the phenyl ring are expected to appear in the downfield region, typically between δ 7.3 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. oregonstate.edu The benzylic methylene (B1212753) protons (Ph-CH₂-O) are anticipated to resonate as a singlet at approximately δ 5.1 ppm. oregonstate.edu

The aliphatic protons of the butanoate chain would show characteristic multiplicities due to spin-spin coupling. The methylene group adjacent to the ester oxygen (C(O)-O-CH₂-Ph) is part of the benzyl group. The methylene group alpha to the carbonyl group (-CH₂-C=O) is expected to appear as a triplet at around δ 2.5 ppm. The methylene group adjacent to the iodine atom (-CH₂-I) would also be a triplet, shifted downfield to approximately δ 3.2 ppm due to the electronegativity of the iodine atom. msu.eduyoutube.com The central methylene group (-CH₂-CH₂-CH₂-) would likely appear as a multiplet around δ 2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.3 - 7.5 | Multiplet |

| Benzylic (-CH₂-Ph) | ~5.1 | Singlet |

| Methylene α to C=O (-CH₂-C=O) | ~2.5 | Triplet |

| Methylene β to C=O (-CH₂-CH₂-I) | ~2.2 | Multiplet |

| Methylene γ to C=O (-CH₂-I) | ~3.2 | Triplet |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of δ 170-175 ppm. wisc.edu The aromatic carbons of the benzyl group will appear between δ 128 and 136 ppm. rsc.org The benzylic carbon (Ph-CH₂-O) is expected around δ 66 ppm. rsc.org

In the aliphatic chain, the carbon atom bonded to the iodine atom (C-I) is subject to the "heavy-atom effect," which, contrary to electronegativity expectations, causes a significant upfield shift. chemistrysteps.com Therefore, this carbon is expected to resonate at a surprisingly low chemical shift, potentially around δ 6-10 ppm. docbrown.inforsc.org The carbon alpha to the carbonyl group is predicted to be around δ 34 ppm, and the beta carbon around δ 28 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C₆H₅) | 128 - 136 |

| Benzylic (-CH₂-Ph) | ~66 |

| Methylene α to C=O (-CH₂-C=O) | ~34 |

| Methylene β to C=O (-CH₂-CH₂-I) | ~28 |

| Methylene γ to C=O (-CH₂-I) | 6 - 10 |

Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the connectivity of the molecular structure by showing correlations between protons and carbons that are two or three bonds apart. youtube.com

For this compound, key HMBC correlations would be expected between:

The benzylic protons (~δ 5.1 ppm) and the aromatic carbons, as well as the ester carbonyl carbon (~δ 172 ppm). researchgate.net

The protons alpha to the carbonyl group (~δ 2.5 ppm) and the carbonyl carbon, as well as the beta carbon of the butanoate chain.

The protons on the carbon adjacent to the iodine (~δ 3.2 ppm) and the beta and alpha carbons of the butanoate chain.

These correlations would provide definitive evidence for the ester linkage and the arrangement of the 4-iodobutanoate chain.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.sa

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). This peak is typically observed in the range of 1735-1750 cm⁻¹. libretexts.orgorgchemboulder.com

Other characteristic absorptions would include:

C-O stretching vibrations of the ester group, which typically appear as two or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The C-I stretching vibration, which is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom. northwestern.edu

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Ester (C-O) | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Alkyl C-I | Stretch | 500 - 600 |

Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to non-polar bonds. spectroscopyonline.com For this compound, the Raman spectrum would also show the characteristic ester carbonyl stretch, although it may be weaker than in the FT-IR spectrum.

Prominent peaks in the Raman spectrum would be expected for:

The symmetric breathing mode of the aromatic ring, which gives a strong signal.

The C-C stretching vibrations of the aliphatic chain and the aromatic ring.

The C-I stretch, which is also expected to be Raman active.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of "this compound" through the analysis of its fragmentation patterns. The molecular formula of "this compound" is C₁₁H₁₃IO₂, which corresponds to a molecular weight of approximately 304.12 g/mol . researchgate.net In a mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to this molecular weight.

The fragmentation of "this compound" in the mass spectrometer is predictable based on the functional groups present: a benzyl ester and a primary alkyl iodide. The fragmentation patterns are influenced by the stability of the resulting carbocations and neutral fragments. nih.govaps.org

Key Fragmentation Pathways:

Benzylic Cleavage: A prominent fragmentation pathway involves the cleavage of the bond between the benzyl group and the ester oxygen. This results in the formation of the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium (B1234903) ion. This would produce a characteristic peak at m/z 91 . omicsonline.org

Alpha Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group (alpha cleavage) can lead to the loss of the butoxy-iodide chain, resulting in a benzoyl cation (C₇H₅O⁺) at m/z 105 .

Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest bond in the alkyl chain and is susceptible to cleavage. This can result in the loss of an iodine radical (I•), leading to a fragment at m/z 177 (M - 127).

Other Fragmentations: Other possible fragmentations include the loss of the entire benzyloxy group (C₇H₇O•), resulting in a fragment at m/z 199 , and various cleavages within the alkyl chain.

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Origin |

| Tropylium Ion | C₇H₇⁺ | 91 | Benzylic Cleavage |

| Benzoyl Cation | C₇H₅O⁺ | 105 | Alpha Cleavage |

| [M - I]⁺ | C₁₁H₁₃O₂⁺ | 177 | C-I Bond Cleavage |

| [M - C₇H₇O]⁺ | C₄H₆IO⁺ | 199 | Loss of Benzyloxy Group |

| Molecular Ion | C₁₁H₁₃IO₂⁺ | 304 | Ionization of Parent Molecule |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is primarily determined by its chromophores: the benzene (B151609) ring of the benzyl group and, to a lesser extent, the carbonyl group of the ester and the carbon-iodine bond.

The benzene ring exhibits characteristic absorptions in the UV region. Typically, substituted benzenes show a strong absorption band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) between 230-270 nm. These absorptions are due to π → π* transitions within the aromatic ring. The ester carbonyl group generally has a weak n → π* transition at longer wavelengths, often around 200-210 nm, which may be masked by the stronger absorptions of the benzene ring.

The carbon-iodine bond in iodoalkanes also contributes to UV absorption, typically with a broad absorption band in the region of 250-260 nm, which is attributed to an n → σ* transition. This absorption is a result of the excitation of a non-bonding electron from the iodine atom to an anti-bonding sigma orbital of the C-I bond.

For "this compound," the UV-Vis spectrum is expected to be dominated by the absorptions of the benzyl group. The presence of the iodo-substituent on the butanoate chain may lead to a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzyl esters.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |

| Benzene Ring | π → π* (E2-band) | ~200-220 | Strong absorption |

| Benzene Ring | π → π* (B-band) | ~230-270 | Weaker absorption, may show fine structure |

| Carbon-Iodine Bond | n → σ | ~250-260 | Broad, moderate absorption, may overlap with B-band |

| Carbonyl Group | n → π | ~200-210 | Weak absorption, likely masked by benzene absorptions |

X-ray Diffraction (XRD) and Scattering Techniques for Structural Characterization

X-ray diffraction and scattering techniques are powerful tools for investigating the solid-state structure of materials. These methods can provide information on crystallinity, crystal structure, and the arrangement of molecules in both crystalline and amorphous phases.

Single Crystal X-ray Diffraction (if applicable to the compound itself)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of "this compound" can be grown, SCXRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the iodine atom. This technique would unambiguously confirm the molecular connectivity and stereochemistry.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. For "this compound," a PXRD pattern would serve as a unique fingerprint for its crystalline form. scirp.org This technique is valuable for phase identification, assessing sample purity, and determining the degree of crystallinity. omicsonline.orgnih.gov The diffraction pattern, a plot of intensity versus diffraction angle (2θ), is characteristic of the crystal lattice of the compound. For long-chain esters, PXRD can reveal information about the packing of the alkyl chains. nih.gov

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are techniques that provide structural information over different length scales. While WAXS is similar to PXRD and gives information about atomic-scale ordering, SAXS probes larger structural features, typically in the range of 1 to 100 nanometers. For materials incorporating "this compound," such as polymers or self-assembled systems, SAXS could be used to characterize the size, shape, and arrangement of nanoscale domains.

Surface and Electron Microscopy (for materials incorporating the compound)

When "this compound" is incorporated into larger material systems, such as polymers, nanoparticles, or films, surface and electron microscopy techniques become crucial for characterizing the morphology and structure of these materials.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface topography of a material containing "this compound." It can provide high-resolution images of the material's surface features, such as particle size and shape, porosity, and surface roughness.

Transmission Electron Microscopy (TEM): TEM is used to study the internal structure of thin samples. If "this compound" were part of a nanocomposite material, TEM could be used to visualize the dispersion and morphology of the different components at the nanoscale.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface. It would be useful for characterizing the surface of films or coatings containing "this compound" at the nanometer scale, providing information on surface roughness and domain structures.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnification. cleancontrolling.com In the context of this compound, SEM is not typically used to image the molecule itself, but rather to analyze the surfaces or materials that have been functionalized with it. For instance, if this compound were used to create a coating on a substrate or to functionalize nanoparticles, SEM would provide critical information about the resulting surface texture, uniformity, and the presence of any defects or aggregates. beilstein-journals.org

A focused beam of electrons scans the surface of the sample, generating various signals from the interaction, primarily secondary electrons which are used to form an image of the surface topography. cleancontrolling.com The analysis can reveal how the introduction of this compound influences the macroscopic and microscopic surface features of a material. In a hypothetical application where this compound is used to modify a silicon wafer, SEM could be employed to assess the quality of the resulting organic layer.

Research Findings: Studies on related organic materials show that SEM is effective in identifying the distribution and morphology of organic matter on various substrates. searchanddiscovery.com For example, in the analysis of a Schiff's base compound containing a benzyl group, SEM combined with energy-dispersive X-ray (EDX) spectroscopy was used to observe changes in the material's surface properties and elemental composition after laser irradiation. researchgate.net This approach could similarly be applied to surfaces modified with this compound to evaluate their stability and homogeneity. The technique is adept at distinguishing between areas with uniform molecular coverage and regions with defects or particulate aggregation. beilstein-journals.org

Below is a table representing typical data that would be collected in an SEM analysis of a surface functionalized with a this compound derivative.

| Parameter | Value | Observation/Purpose |

|---|---|---|

| Accelerating Voltage | 5 kV | Low voltage to minimize beam damage to the organic layer. |

| Magnification | 50,000x | To visualize nanoscale surface features and uniformity. |

| Working Distance | 5 mm | Optimized for high-resolution imaging of surface topography. |

| Detector | Everhart-Thornley (Secondary Electron) | Provides detailed topographical contrast of the surface. |

| Observed Morphology | Uniform, smooth surface with minor particulates | Indicates generally successful and homogenous surface functionalization. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of internal structures down to the atomic level. nrel.gov For a molecule like this compound, TEM would be applied to analyze nanostructures in which the compound is a key component, such as polymer-drug conjugate micelles, liposomes, or functionalized nanoparticles. researchgate.netspringernature.com By passing a beam of electrons through an ultra-thin sample, TEM can reveal detailed information about the size, shape, morphology, and arrangement of these nanostructures. nrel.gov

For instance, if this compound were used as a linker to attach a therapeutic agent to a polymeric nanoparticle, TEM could be used to confirm the size distribution and structural integrity of the resulting particles. researchgate.net High-resolution TEM (HRTEM) could even provide insights into the crystalline nature of the nanoparticle core or the arrangement of molecules within the structure. beilstein-journals.org

Research Findings: Research on ester-linked polymer-drug conjugates has effectively utilized TEM to visualize the morphology of self-assembled micelles. researchgate.net Such studies typically show spherical structures and allow for precise measurement of their size distribution. Similarly, TEM analysis of various crystalline organic materials helps in identifying different polymorphic forms and processing-induced defects by using selected area electron diffraction (SAED) alongside direct imaging. microscopy.cz This highlights TEM's capability to provide comprehensive structural data beyond simple morphology.

The following table illustrates the type of data obtained from a TEM analysis of nanoparticles synthesized using this compound as a surface-modifying agent.

| Parameter | Value | Observation/Purpose |

|---|---|---|

| Accelerating Voltage | 200 kV | Provides high resolution for imaging internal nanostructure. |

| Imaging Mode | Bright-Field | Generates contrast based on mass-thickness and diffraction. |

| Sample Preparation | Drop-casting on carbon-coated copper grid | Standard method for dispersing and imaging nanoparticles. |

| Average Particle Diameter | 85 nm ± 10 nm | Quantitative analysis of nanoparticle size from multiple images. |

| Particle Morphology | Spherical, monodisperse | Indicates uniform and successful nanoparticle formation. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces with sub-nanometer resolution. nih.gov It is particularly well-suited for characterizing thin organic films, such as self-assembled monolayers (SAMs). nih.gov Given its terminal iodide group, this compound (or a thiol-derivatized analogue) could be used to form a SAM on a suitable substrate like gold or silicon. AFM would be the ideal tool to characterize the topography, roughness, and molecular organization of such a layer. nih.gov

An AFM operates by scanning a sharp tip, attached to a cantilever, over the sample surface. nih.gov By monitoring the deflection of the cantilever, a three-dimensional topographical map of the surface is generated. nih.gov Beyond topography, AFM can operate in various modes to probe other properties like adhesion and elasticity, providing a comprehensive surface characterization. unibas.ch

A representative data table for an AFM analysis of a SAM formed using a this compound derivative on a gold substrate is provided below.

| Parameter | Value | Observation/Purpose |

|---|---|---|

| Imaging Mode | Tapping Mode (in air) | Minimizes lateral forces to prevent damage to the soft organic monolayer. |

| Scan Size | 1 µm x 1 µm | Provides a representative area for assessing overall surface topography. |

| Scan Rate | 1 Hz | A slow scan rate ensures high-quality data acquisition. |

| Average Roughness (Ra) | 0.35 nm | Indicates the formation of a very smooth and uniform monolayer. |

| Root-Mean-Square Roughness (Rq) | 0.42 nm | Provides a statistical measure of surface height variations. |

Vi. Future Research Directions and Perspectives in Benzyl 4 Iodobutanoate Chemistry

Exploration of Undiscovered Reactivity and Transformation Pathways

While benzyl (B1604629) 4-iodobutanoate is primarily recognized for its role as an alkylating agent, its full reactive potential remains largely untapped. Future research will likely focus on uncovering novel transformations. The presence of a soft, polarizable iodine atom makes the compound an ideal candidate for a variety of modern coupling reactions. Investigations into palladium, nickel, or copper-catalyzed cross-coupling reactions, such as Sonogashira, Stille, or Suzuki couplings, could reveal new carbon-carbon and carbon-heteroatom bond-forming strategies.

Furthermore, exploring its reactivity under photolytic or electrolytic conditions could open pathways to radical-mediated reactions, offering alternative and potentially more selective methods for functionalization. The development of novel transformations that proceed under mild conditions would significantly enhance the synthetic utility of this compound, allowing for its incorporation into complex molecular architectures with sensitive functional groups.

Integration into Catalysis and Green Chemistry Methodologies

The principles of green chemistry—emphasizing waste reduction, energy efficiency, and the use of renewable resources—will be a major driver of future research. iitm.ac.inbeilstein-journals.org Efforts will likely be directed toward developing catalytic systems that utilize benzyl 4-iodobutanoate in an atom-economical fashion. This includes the design of catalytic cycles where the iodide leaving group can be efficiently recycled or used in a subsequent catalytic step.

The use of biocatalysts, such as lipases for transesterification or other enzymatic processes, represents a promising frontier for the sustainable synthesis and transformation of this compound. bdu.ac.in These enzymatic methods often proceed under mild aqueous conditions with high selectivity, reducing the need for harsh reagents and organic solvents. researchgate.net Moreover, the development of catalytic processes in alternative green solvents, such as ionic liquids or polyethylene (B3416737) glycol (PEG), could lead to more environmentally friendly and efficient reaction protocols with easier catalyst recycling. frontiersin.orgrsc.org

Predictive Modeling and Computational Design of New Reactions

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. nih.gov The application of theoretical methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. These models can be used to predict reaction pathways, calculate activation energies, and understand the mechanisms of known and hypothetical reactions.

Future research could leverage these computational tools to design novel catalysts and reaction conditions tailored for specific transformations of this compound. patsnap.com For instance, modeling the interaction of the substrate with a catalyst's active site can guide the development of more efficient and selective catalytic systems. Furthermore, computational fluid dynamics (CFD) can be employed to simulate reaction kinetics and mixing effects, aiding in the scale-up of synthetic processes from the laboratory to an industrial scale. nih.gov

Expansion into Materials Science and Supramolecular Chemistry Research

The unique bifunctional nature of this compound—possessing both an ester and a reactive alkyl iodide—makes it an attractive building block for materials science and supramolecular chemistry. Future work could explore its use as a monomer or functionalizing agent in the synthesis of novel polymers. For example, it could serve as an initiator in controlled radical polymerization techniques or be incorporated into polymer backbones to introduce specific functionalities.

In supramolecular chemistry, the compound could be modified to participate in self-assembly processes through non-covalent interactions like hydrogen bonding or host-guest interactions. nih.govbeilstein-journals.org This could lead to the creation of advanced materials such as hydrogels, nanoparticles, or vesicles with applications in drug delivery, sensing, or smart coatings. nih.gov The ability to rationally design and synthesize supramolecular assemblies from well-defined building blocks like this compound is a key area for future exploration. beilstein-journals.org

Development of Sustainable and Scalable Synthetic Routes

The development of sustainable and scalable methods for the synthesis of this compound itself is a critical area for future research. Current methods often rely on traditional batch processing, which can be resource-intensive. Future synthetic strategies will likely focus on the implementation of continuous flow chemistry, which offers advantages in terms of safety, efficiency, and scalability.

Moreover, there is a need to develop synthetic routes that utilize greener reagents and solvents. frontiersin.org This could involve exploring enzymatic approaches for the esterification step or developing catalytic systems for the iodination reaction that avoid the use of stoichiometric and potentially hazardous reagents. The overarching goal is to create a manufacturing process that is not only economically viable but also environmentally responsible, minimizing waste and energy consumption.

Q & A

Q. What are the optimal synthetic routes for Benzyl 4-iodobutanoate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or esterification. A high-yield method involves reacting tert-butyl 4-iodobutanoate with benzyl alcohol in acetonitrile (ACN) using K₂CO₃ as a base at room temperature for 3 days, achieving ~80% yield . Alternative routes include thermal esterification under reflux conditions, though prolonged reaction times (13 days) may reduce efficiency (50% yield) . Key factors affecting yield include solvent polarity, temperature, and base strength.

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | K₂CO₃, ACN, RT, 3 days | 80% | |

| Thermal esterification | Neat, 115°C, 16 hours | 95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, NMR (CDCl₃, 400 MHz) of a related iodobutanoate derivative shows distinct signals for benzyl protons (δ 7.25–7.35 ppm) and the iodinated alkyl chain (δ 3.21–3.30 ppm) . HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 435.0831 for a silylated analog) . Infrared (IR) spectroscopy can also validate ester carbonyl stretches (~1700 cm⁻¹).

Advanced Research Questions

Q. How can reaction parameters be optimized for this compound in cross-coupling reactions?

Systematic optimization using Design of Experiments (DoE) and kinetic modeling is recommended. For instance, in esterification catalysis, variables like catalyst loading (e.g., 0.5–5 mol%), temperature (25–120°C), and molar ratios (1:1 to 1:3 acid/alcohol) should be tested . Response surface methodology (RSM) can identify interactions between variables, while Arrhenius plots elucidate temperature-dependent rate constants .

Q. How should researchers address contradictions in reported spectral data or synthetic yields?

Contradictions may arise from impurities, solvent effects, or instrumentation variability. To resolve discrepancies:

- Cross-validate with multiple techniques (e.g., NMR and HRMS).

- Replicate synthesis under strictly controlled conditions (moisture-free, inert atmosphere) .

- Consult authoritative databases (e.g., NIST Chemistry WebBook) for reference spectra .

- Perform statistical analysis (e.g., ANOVA) to assess experimental reproducibility .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) can model reaction pathways, such as iodine displacement in cross-coupling reactions. Key parameters include:

- Electron affinity (EA) and ionization energy (IE) of intermediates, derived from gas-phase ion clustering data .

- Transition-state energy barriers for nucleophilic attack or oxidative addition.

- Solvent effects simulated using polarizable continuum models (PCM) .

Methodological Considerations

Q. What strategies ensure accurate quantification of this compound in complex mixtures?

Use internal standards (e.g., deuterated analogs like Benzyl benzoate-d₁₂) in GC-MS or LC-MS analyses . Calibration curves should span expected concentrations (0.1–100 µM), with limits of detection (LOD) validated via signal-to-noise ratios ≥3:1 . For trace analysis, solid-phase extraction (SPE) or derivatization (e.g., silylation) enhances sensitivity .

Q. How can the stability of this compound under varying storage conditions be assessed?

Conduct accelerated stability studies:

- Store samples at -20°C, 4°C, and 25°C with controlled humidity (0–75% RH).

- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Identify decomposition products (e.g., 4-iodobutanoic acid) using LC-MS/MS .

Data Presentation Guidelines

- Tables : Include reaction conditions, yields, and spectral data with error margins (±SD).

- Figures : Use annotated chromatograms, NMR spectra, or Arrhenius plots to highlight trends.

- Statistical Reporting : Provide p-values, R² values, and confidence intervals for kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.